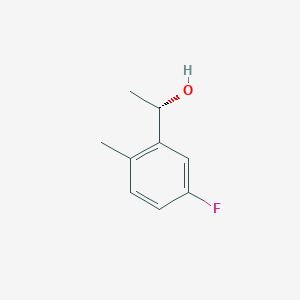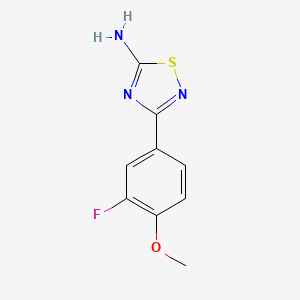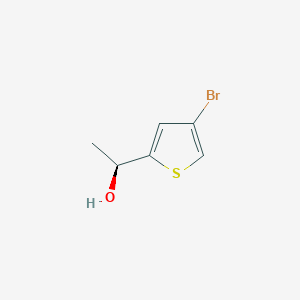
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
説明
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol, also known as 5-fluoro-2-methylphenethyl alcohol, is a compound of considerable interest due to its wide range of applications. This compound has a wide range of uses in the fields of organic synthesis, medicinal chemistry, and materials science. In particular, it has been used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the preparation of fluorinated materials.
科学的研究の応用
Synthesis of New Chiral Smectic Mesogenes
This research details the synthesis of new chiral smectic mesogenes, which are organic compounds used in the creation of liquid crystals. These compounds are synthesized using Sonogashira coupling and Mitsunobu reaction, indicating their potential application in advanced materials and display technologies (Kula et al., 2010).
Marine Sponge Derivatives and Lipid-Reducing Activity
A study on compounds isolated from the marine sponge Myrmekioderma sp., including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one, revealed lipid-reducing activity in zebrafish. This suggests potential for treating lipid metabolic disorders and obesity (Costa et al., 2019).
Ruthenium Allenylidene/Alkenylcarbyne Complexes
Research on the activation of various phenylpropynol derivatives by [Cp*RuCl(dippe)] led to the formation of allenylidene and alkenylcarbyne complexes. These complexes have applications in organic synthesis, particularly in aromatic electrophilic substitution (Bustelo et al., 2007).
Metallocenes in Ethene Polymerization
Research on metallocenes, specifically bis(η5-(1-para-fluoro benzyl)indenyl) MCl2, explores their use as catalyst precursors in ethene polymerization. This has implications for the production of polymers with specific properties (Jany et al., 1998).
Liquid Crystalline Polyethers
A study on the synthesis of liquid crystalline polyethers based on conformational isomerism, including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, highlights their potential in creating materials with specific phase transition temperatures and thermodynamic parameters (Percec & Zuber, 1992).
NK(1) Receptor Antagonist Synthesis
The synthesis of the NK(1) receptor antagonist Aprepitant involved a stereoselective process using N-benzyl ethanolamine and glyoxylic acid. This research contributes to the development of medications for specific receptor targeting (Brands et al., 2003).
Fluorocarbohydrates Synthesis
The synthesis of fluorinated carbohydrates, such as 3-deoxy-3-flouro-D-xylose, demonstrates the potential of incorporating fluorine into carbohydrate molecules for various biochemical applications (Wright & Taylor, 1967).
Novel Derivatives with Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole compounds, including those with 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, indicate their potential in cancer treatment research (Adimule et al., 2014).
特性
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBNVJZYRSMC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)


